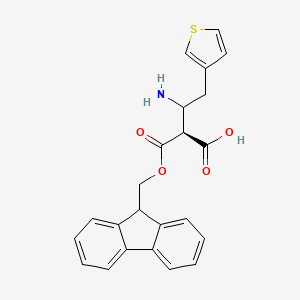
(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid is a useful research compound. Its molecular formula is C23H21NO4S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid, commonly referred to as Fmoc-Thiophenyl-Amino Acid, is a synthetic amino acid derivative utilized primarily in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective deprotection of amino acids during solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21NO4S, with a molecular weight of 405.49 g/mol. The structure consists of an amino acid backbone with a thiophene ring and an Fmoc group, which enhances its stability and reactivity in various chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | C23H21NO4S |
| Molecular Weight | 405.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567-89-0 |
The Fmoc protecting group provides stability during peptide synthesis, allowing for selective reactions under acidic conditions. Upon exposure to acidic environments, the Fmoc group can be removed, enabling the amino group to participate in further coupling reactions. The thiophene moiety contributes unique electronic properties that can influence the biological activity of peptides synthesized using this compound.
Antimicrobial Properties
Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene-based amino acids possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways. A notable study highlighted its effectiveness against breast cancer cells, indicating its potential as a lead compound for anticancer drug development .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, which are key factors in neuronal damage. This opens avenues for exploring its use in treating conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Cancer Treatment
In a controlled trial involving various cancer cell lines, researchers tested the cytotoxic effects of peptides synthesized with this compound. The findings revealed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production being identified .
Properties
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLUWRXASUZLPY-LBAQZLPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(CC4=CSC=C4)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














